molecular formula C13H17BrFNZn B14885277 3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide

3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14885277
M. Wt: 351.6 g/mol
InChI Key: XAAGTBPFDVBURG-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound. It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valuable due to its ability to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(3-methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Fluoro-4-[(3-methyl-1-piperidino)methyl]bromobenzene+Zn3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide\text{3-Fluoro-4-[(3-methyl-1-piperidino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-Fluoro-4-[(3-methyl-1-piperidino)methyl]bromobenzene+Zn→3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with stringent control over reaction conditions such as temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures (50-100°C) in a solvent like tetrahydrofuran or dimethylformamide.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used in the synthesis of biaryl compounds through cross-coupling reactions.

    Biology: Employed in the modification of biologically active molecules to study structure-activity relationships.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 3-Fluoro-4-[(3-methyl-1-piperidino)methyl]bromobenzene

Uniqueness

3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the piperidino group enhances its solubility and stability, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H17BrFNZn

Molecular Weight

351.6 g/mol

IUPAC Name

bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-3-methylpiperidine

InChI

InChI=1S/C13H17FN.BrH.Zn/c1-11-5-4-8-15(9-11)10-12-6-2-3-7-13(12)14;;/h2,6-7,11H,4-5,8-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

XAAGTBPFDVBURG-UHFFFAOYSA-M

Canonical SMILES

CC1CCCN(C1)CC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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